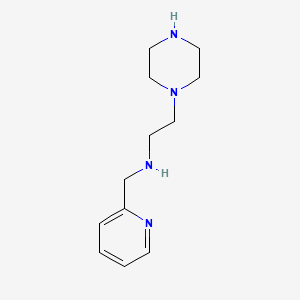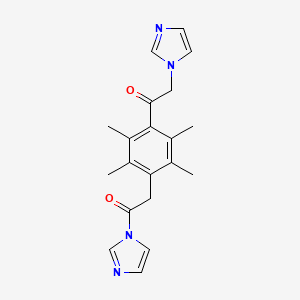
Acetophenone, 4'-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2',3',5',6'-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- is a complex organic compound characterized by the presence of multiple imidazole groups and methyl substitutions on the acetophenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- typically involves multi-step organic reactions. One common method includes the alkylation of acetophenone derivatives with imidazole-containing reagents under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The imidazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole groups make it a potential ligand for metal ions, which can be useful in studying metalloproteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- involves its interaction with molecular targets through its imidazole groups. These groups can coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to form stable complexes with metal ions, which can alter the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-(1-Imidazolyl)acetophenone
- 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylacetophenone
Uniqueness
Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- is unique due to the presence of multiple imidazole groups and extensive methyl substitution. This structural complexity enhances its potential for diverse applications and distinguishes it from simpler acetophenone derivatives.
Propiedades
Número CAS |
97805-07-7 |
|---|---|
Fórmula molecular |
C20H22N4O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1-imidazol-1-yl-2-[4-(2-imidazol-1-ylacetyl)-2,3,5,6-tetramethylphenyl]ethanone |
InChI |
InChI=1S/C20H22N4O2/c1-13-15(3)20(18(25)10-23-7-5-21-11-23)16(4)14(2)17(13)9-19(26)24-8-6-22-12-24/h5-8,11-12H,9-10H2,1-4H3 |
Clave InChI |
DXXGVUQJLGGWMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1CC(=O)N2C=CN=C2)C)C)C(=O)CN3C=CN=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


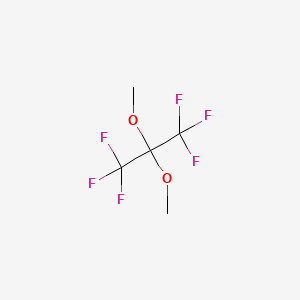
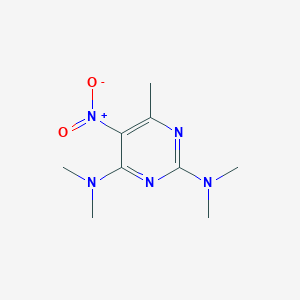
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
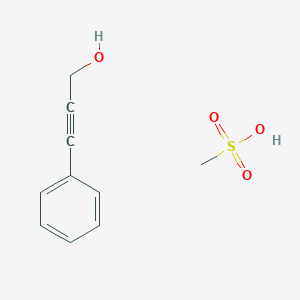

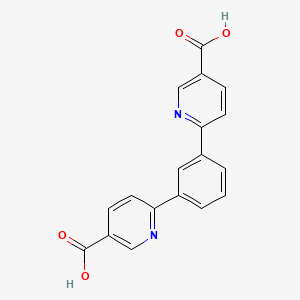
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)

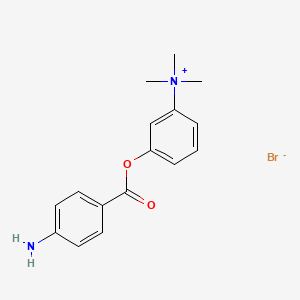

![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
